
N-Methyl-L-aspartic acid
Vue d'ensemble
Description
N-Methyl-L-aspartic acid is a derivative of aspartic acid . It plays a crucial role in N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission, which is important in physiological and pathological processes . It is used in neurological diseases research .
Synthesis Analysis
Methods for the synthesis of N-methyl-DL-aspartic acid derivatives have been reported . These methods often involve multiple steps and may use toxic reagents or solid phase materials under harsh conditions .Molecular Structure Analysis
The molecular weight of N-Methyl-L-aspartic acid is 147.13 . Its IUPAC name is (2S)-2-(methylamino)butanedioic acid .Chemical Reactions Analysis
N-Methyl-L-aspartic acid can undergo various chemical reactions. For instance, it has been involved in the thermolysin-catalyzed condensation reaction .Physical And Chemical Properties Analysis
N-Methyl-L-aspartic acid has a melting point of 185°C . It is also hygroscopic .Applications De Recherche Scientifique
Neurological Research
NMDA plays a significant role in the human and animal central nervous system . It exerts an agonist action on one of the glutamate receptor subtypes . This makes NMDA crucial in neurological research, particularly in understanding neuroexcitatory events and modulating Ca2+ homeostasis .
Treatment of Neurodegenerative Diseases
NMDA is clinically used for the treatment of neurodegenerative diseases such as diabetes, Parkinson’s, and Alzheimer’s syndrome . It acts as a potent agonist of a glutamate receptor subtype, which could be used for the treatment of these diseases .
Enzymatic Protocol for Chiral Resolution
An enzymatic protocol for the chiral resolution of N-methyl-d,l-aspartic acid was built with a predicted N-demethylase . This work provides a foundation for mild synthesis of NMDA in the industry .
Role in Apoptosis
MicroRNAs related to apoptosis play a role in NMDA-induced neuronal cell death in the murine retina . This suggests that expressional changes in microRNA are involved in the excitotoxicity of retinal ganglion cells .
Role in Hormone Release
NMDA plays a crucial role in the release of luteinizing hormone and PRL (prolactin) in the pituitary gland and GnRH (gonadotropin-releasing hormone) in the hypothalamus . This makes it important in endocrinological research.
6. Role in Glaucoma and Retinal Central Artery Occlusion The influx of high amounts of Ca2+ following the activation of the NMDA receptor causes excitoneurotoxicity . This is thought to be involved in the mechanisms of retinal ganglion cell death observed in glaucoma and retinal central artery occlusion .
Mécanisme D'action
Target of Action
N-Methyl-L-aspartic acid (NMDA) is an amino acid that exists in the central nervous system of humans and animals . It primarily targets the glutamate receptor subtypes , exerting an agonist action . These receptors play a crucial role in the release of luteinizing hormone and PRL (prolactin) in the pituitary gland and GnRH (gonadotropin-releasing hormone) in the hypothalamus .
Mode of Action
NMDA interacts with its targets, the glutamate receptors, by binding to them . Thus, the channel acts as a “coincidence detector” and only once both of these conditions are met, the channel opens and allows positively charged ions (cations) to flow through the cell membrane .
Biochemical Pathways
The activation of NMDA receptors results in the opening of an ion channel that is nonselective to cations, with a combined reversal potential near 0 mV . The current flow through the ion channel is voltage-dependent . Extracellular magnesium (Mg2+) and zinc (Zn2+) ions can bind and prevent other cations from flowing through the open ion channel . A voltage-dependent flow of predominantly calcium (Ca2+), sodium (Na+), and potassium (K+) ions into and out of the cell is made possible by the depolarization of the cell, which displaces and repels the Mg2+ and Zn2+ ions from the pore .
Pharmacokinetics
It’s known that the enzyme n-demethylase plays a role in the metabolism of nmda .
Result of Action
The activation of NMDA receptors and the subsequent ion flow have significant effects at the molecular and cellular levels. Specifically, Ca2+ flux through NMDA receptors is thought to be critical in synaptic plasticity, a cellular mechanism for learning and memory, due to proteins which bind to and are activated by Ca2+ ions .
Action Environment
The action of NMDA is influenced by various environmental factors. For instance, the enzyme N-demethylase, which plays a role in the metabolism of NMDA, has been characterized with optimal temperature and pH at 55 ℃ and 7.5, and adaptive temperature and pH were 40–60 ℃ and 6–8 . The effects of organic solvents and metal ions on the enzyme activity have also been investigated .
Safety and Hazards
Orientations Futures
Research on N-Methyl-L-aspartic acid is ongoing. It has been suggested that NMDA receptor antagonists, such as GluN2B-selective antagonists, which can effectively block both pro-death metabotropic and pro-death ionotropic signaling, may have better application prospects . The concurrent, sensitive, fast, and reproducible measurement of these metabolites in brain tissues will be useful to correlate the amount of free d-Asp with relevant neurological processes .
Propriétés
IUPAC Name |
(2S)-2-(methylamino)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-6-3(5(9)10)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKKHZGPKSLGJE-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901032158 | |
| Record name | N-Methyl-L-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-L-aspartic acid | |
CAS RN |
4226-18-0 | |
| Record name | N-Methyl-L-aspartic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004226180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-L-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYL-L-ASPARTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06M97TDT18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the presence of N-Methyl-L-aspartic acid (NMLA) in biological systems?
A1: While its enantiomer, N-Methyl-D-aspartic acid (NMDA), is a well-known neurotransmitter, NMLA has been found in the red alga Halopytis incurvus []. Interestingly, a study analyzing rat brain tissue for the presence of both NMLA and NMDA found only NMDA present, with NMLA levels below the detection limit of the analytical method []. This suggests that while NMLA might exist naturally, its presence and potential roles in mammals are yet to be fully elucidated.
Q2: Can you describe a method for separating and detecting NMLA and NMDA in biological samples?
A2: A study successfully separated and quantified NMLA and NMDA in rat brain tissue using a technique called gas chromatography-mass spectrometry (GC-MS) []. The method involved converting both enantiomers into N-ethoxycarbonylated (S)-(+)-2-octyl ester derivatives. These derivatives exhibited distinct mass spectral properties, allowing for their separation on an achiral capillary column and detection by selected ion monitoring mode (SIM) []. This method demonstrated high sensitivity, with detection limits reaching 0.07 ng/g for NMLA and 0.03 ng/g for NMDA [].
Q3: How does the structure of NMDA influence its biological activity, particularly its interaction with the NMDA receptor?
A3: While this set of research papers doesn't delve deeply into the structure-activity relationship of NMDA, a study highlighted the stereoselective nature of NMDA's lethality in mice []. This implies that the specific three-dimensional arrangement of atoms within NMDA is crucial for its binding and activity at the NMDA receptor. The fact that N-Methyl-L-aspartic acid did not show the same lethal effects further emphasizes the importance of stereochemistry in its biological activity [].
Q4: Are there any known ways to produce N-Methyl-D-aspartic acid for research purposes?
A4: Yes, a patent describes a bio-resolution method for producing N-Methyl-D-aspartic acid []. This method utilizes a specific bacterial strain, Pseudomonas 1154, which expresses N-methyl-L-aspartic acid-beta-decarboxylase. This enzyme selectively acts on the L-enantiomer of N-Methyl-DL-aspartate, leaving behind the desired N-Methyl-D-aspartic acid []. This approach offers a potentially cost-effective and environmentally friendly way to obtain large quantities of the pure D-enantiomer for research and potentially commercial applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



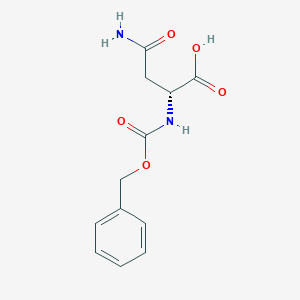
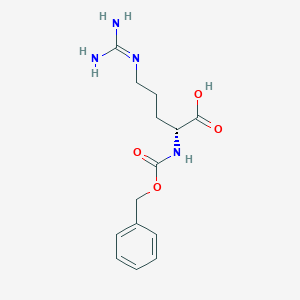
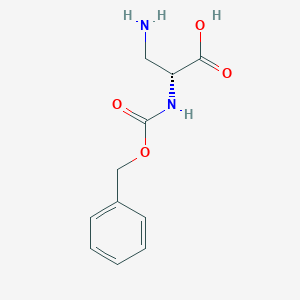
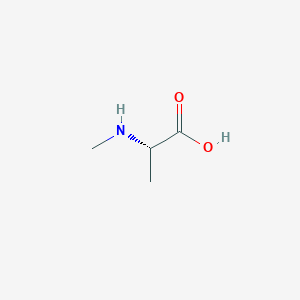

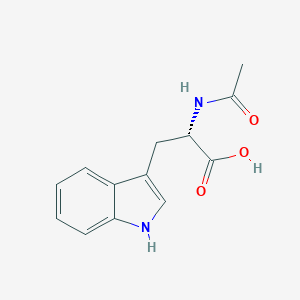

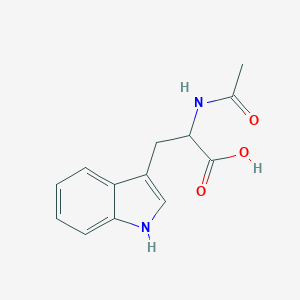


![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B554841.png)
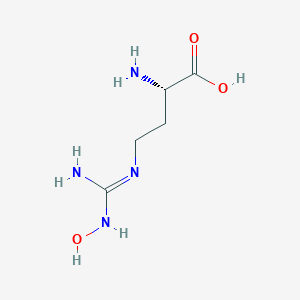
![2-[Benzyl(methyl)amino]-3-methylbutanoic acid](/img/structure/B554846.png)
